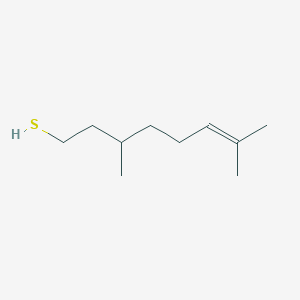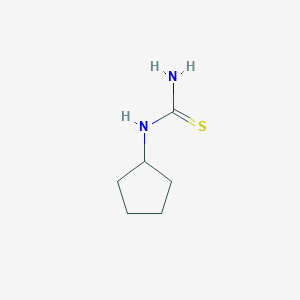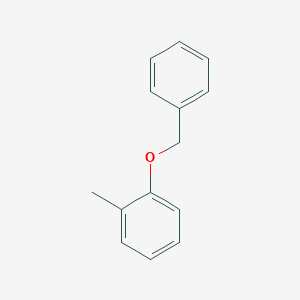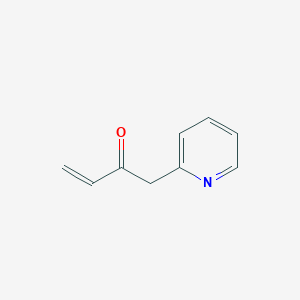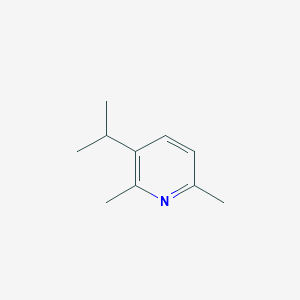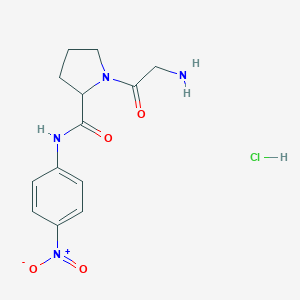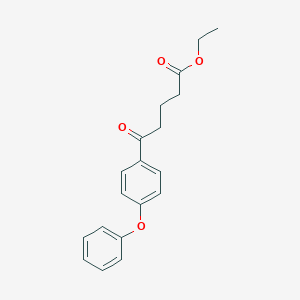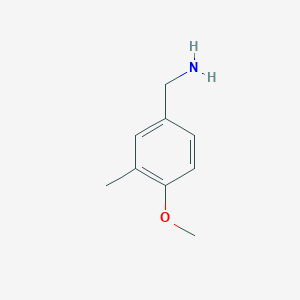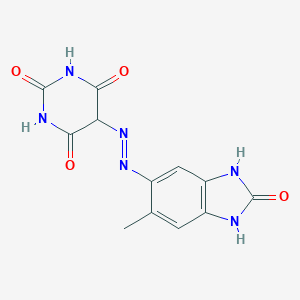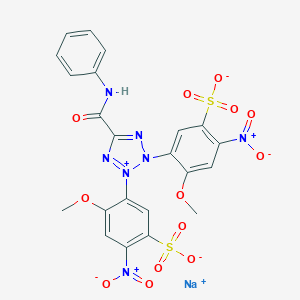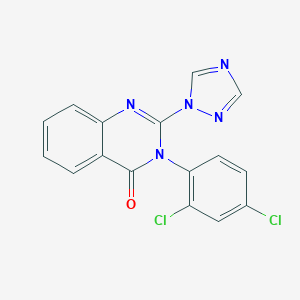![molecular formula C12H16Cl2N2O B009809 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide CAS No. 19768-73-1](/img/structure/B9809.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide, also known as MeCCNU, is a synthetic alkylating agent that is commonly used in cancer chemotherapy. It belongs to the family of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target brain tumors.
作用機序
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide exerts its anticancer effects by alkylating DNA and interfering with DNA replication and transcription. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and other DNA adducts. These adducts prevent the DNA from being replicated and transcribed properly, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been shown to cause a variety of biochemical and physiological effects in cancer cells. It induces DNA damage and activates DNA repair pathways, leading to cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell proliferation and survival, leading to a reduction in tumor growth.
実験室実験の利点と制限
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has been extensively studied in preclinical and clinical settings. It has shown promising results in the treatment of various types of cancer, particularly brain tumors. However, its use is limited by its toxicity and potential side effects, which can include bone marrow suppression, gastrointestinal toxicity, and neurotoxicity.
将来の方向性
There are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy. These include:
1. Development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide.
2. Investigation of the mechanism of resistance to 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and the development of strategies to overcome this resistance.
3. Evaluation of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in combination with other chemotherapeutic agents and targeted therapies to enhance its anticancer effects.
4. Exploration of the potential use of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in the treatment of other types of cancer, such as breast and lung cancer.
5. Investigation of the long-term effects of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide on cancer survivors and the development of strategies to mitigate these effects.
In conclusion, 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. While its use is limited by its toxicity and potential side effects, there are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy.
合成法
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is synthesized by reacting 4-methylbenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction yields 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide as a white crystalline solid, which is then purified by recrystallization.
科学的研究の応用
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been extensively studied for its anticancer properties and is currently used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
特性
CAS番号 |
19768-73-1 |
|---|---|
分子式 |
C12H16Cl2N2O |
分子量 |
275.17 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H2,15,17) |
InChIキー |
JEPNDMLVRFWZTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
同義語 |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




